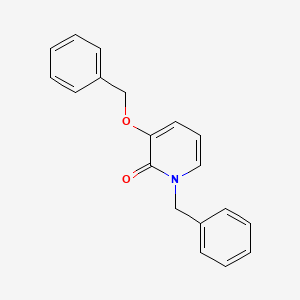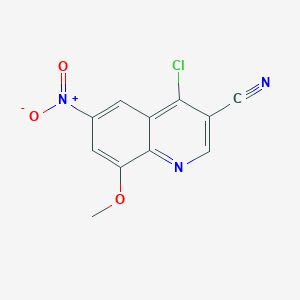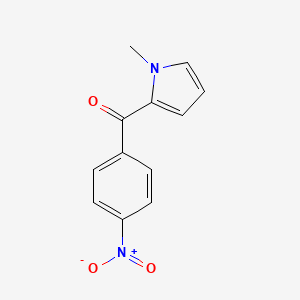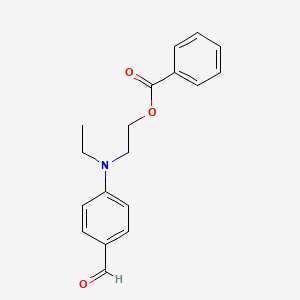
Methyl 2-(2-nitrobenzenesulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a glycine ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of glycine methyl ester with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl N-[(2-aminophenyl)sulfonyl]glycinate.
Substitution: Depending on the nucleophile, various substituted sulfonyl glycinates.
Hydrolysis: N-[(2-nitrophenyl)sulfonyl]glycine.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-nitrobenzenesulfonamido)acetate largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-[(2-aminophenyl)sulfonyl]glycinate: Similar structure but with an amino group instead of a nitro group.
Methyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C9H10N2O6S |
|---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
methyl 2-[(2-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
LDMGQCBNJVSAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B8794227.png)

![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B8794254.png)


![2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8794278.png)

